molecular formula C23H17BrClN3O6 B12015939 [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12015939
M. Wt: 546.8 g/mol
InChI Key: GFIMWYQLYGVLST-LGJNPRDNSA-N
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Description

[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bromine, nitro, and chlorobenzoate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-nitrophenoxypropanoyl hydrazine with 4-bromo-2-formylphenyl 2-chlorobenzoate under acidic conditions to form the hydrazone intermediate.

    Cyclization and Esterification: The intermediate undergoes cyclization and esterification in the presence of a suitable catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Conversion to amines.

    Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to identify new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Studies focus on understanding its mechanism of action and optimizing its efficacy and safety.

Industry

Industrially, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical structure allows for the development of materials with specific properties, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism by which [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] benzoate
  • [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
  • [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-chlorobenzoate

Uniqueness

The uniqueness of [4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity for certain applications.

Properties

Molecular Formula

C23H17BrClN3O6

Molecular Weight

546.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H17BrClN3O6/c1-14(33-18-9-7-17(8-10-18)28(31)32)22(29)27-26-13-15-12-16(24)6-11-21(15)34-23(30)19-4-2-3-5-20(19)25/h2-14H,1H3,(H,27,29)/b26-13+

InChI Key

GFIMWYQLYGVLST-LGJNPRDNSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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